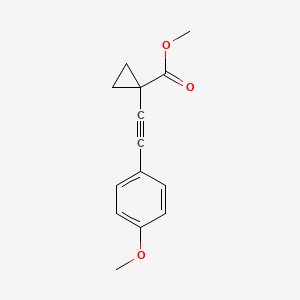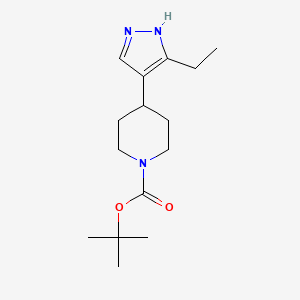
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester is an organic compound that features a pyridine ring substituted with a fluorine atom and an ester functional group
Méthodes De Préparation
The synthesis of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-pyridinecarboxylic acid and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The mixture is heated under reflux conditions to facilitate the esterification process.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester involves interactions with specific molecular targets. The fluorine atom and ester group contribute to its reactivity and binding affinity with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester can be compared with similar compounds such as:
Ethyl 3-(4-pyridyl)-3-oxopropionate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Methyl 3-(2-fluoro-4-pyridyl)-3-oxopropionate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its physical and chemical properties.
Ethyl 3-(2-chloro-4-pyridyl)-3-oxopropionate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and ester functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10FNO3 |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
ethyl 3-(2-fluoropyridin-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)6-8(13)7-3-4-12-9(11)5-7/h3-5H,2,6H2,1H3 |
Clé InChI |
IOAINMPPSGWGDQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC(=NC=C1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Bromomethyl)phenyl]naphthalene](/img/structure/B8566245.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2(1H)-one](/img/structure/B8566250.png)








![3-(Benzyloxy)-5-[(oxan-4-yl)oxy]benzoic acid](/img/structure/B8566302.png)
![4-(Benzo[b]thiophen-7-yl)isoquinoline](/img/structure/B8566317.png)
